N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)11-21-19(24)12-26-16-7-5-15(20)6-8-16/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPJIHKSXUWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable leaving group on the pyrazole-furan intermediate.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate compound reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique combination of pyrazole, furan, and sulfanyl moieties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazines and 1,3-diketones.
- Introduction of the Furan Ring : The furan moiety is often synthesized via the Paal-Knorr synthesis.
- Sulfanyl Group Attachment : This step involves coupling reactions to introduce the sulfanyl group, which may enhance biological activity.
The molecular formula is with a molecular weight of 335.40 g/mol.
Anticancer Properties
Research indicates that compounds with pyrazole and furan structures exhibit significant anticancer activities. For instance, a study highlighted that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The IC50 values for these compounds often range from 100 to 300 µg/mL, suggesting moderate to strong cytotoxic effects against cancer cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 200 | Apoptosis induction |
| Compound B | HT-29 | 150 | Cell cycle arrest |
| Compound C | SMMC-7721 | 250 | Enzyme inhibition |
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. These activities are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Antimicrobial Activity
The pyrazole scaffold is known for its antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Study on Cytotoxicity
A recent study investigated the cytotoxic effects of several pyrazole derivatives on glioma cell lines. One derivative showed an IC50 value of , indicating it was more effective than standard chemotherapeutics like 5-fluorouracil (IC50 = ). The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various targets such as kinases involved in cancer progression. These studies suggest that the compound may serve as a lead in drug design targeting specific receptors or enzymes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of pyrazole and furan compounds exhibit significant growth inhibition in various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) of over 80% against specific cancer types, suggesting strong anticancer activity . The incorporation of the furan and pyrazole moieties is believed to enhance biological activity due to their ability to interact with multiple biological targets.
Mechanism of Action
The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have demonstrated that these compounds can bind to targets involved in tumor growth, leading to apoptosis in cancer cells . The presence of the fluorophenyl and sulfanyl groups may further enhance the compound's binding affinity and selectivity towards these targets.
Agricultural Applications
Pesticidal Properties
Research has also explored the use of pyrazole-based compounds as agrochemicals. The structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide suggests potential applications as herbicides or fungicides due to its ability to disrupt biological processes in pests . The furan ring is known for its role in enhancing the lipophilicity and bioavailability of agrochemical agents, which can improve their efficacy in agricultural settings.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. Its structural components allow it to serve as a model for synthesizing new inhibitors targeting specific enzymes involved in metabolic pathways . The ability to modify the compound's structure through various synthetic routes enables researchers to explore a wide range of biological activities.
Summary Table of Applications
Comparison with Similar Compounds
Structural Analog: N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide
Key Differences :
- Heterocyclic Core : The analog substitutes the furan-2-yl group with a thiazole ring (1,3-thiazol-4-yl) . Thiazole introduces sulfur, which enhances lipophilicity and may influence electronic properties compared to the oxygen-containing furan.
- Molecular Formula : C₁₈H₁₉FN₄OS₂ (MW: 390.495 g/mol) vs. the target compound’s estimated formula C₁₉H₂₁FN₃O₂S (MW: ~378.45 g/mol). The thiazole analog has a higher molecular weight due to the sulfur atom and additional nitrogen.
- Substituent Positioning : Both compounds share the 3,5-dimethylpyrazole and 4-fluorophenylsulfanyl groups, suggesting similar hydrogen-bonding capabilities (as inferred from on intermolecular interactions).
Implications :
Structural Analog: (S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
Key Differences :
- Complexity : This compound () features a pyridine-indazole core, difluoromethyl groups, and a methylsulfonyl substituent, making it significantly more complex than the target compound.
- Fluorination : Multiple fluorine atoms (difluoromethyl and 3,5-difluorophenyl) likely enhance metabolic stability and electron-withdrawing effects compared to the single fluorine in the target compound.
- Synthetic Approach : Synthesized via methods similar to Example 10 in , highlighting the use of fluorinated intermediates, which may parallel strategies for the target compound’s synthesis.
Implications :
- The indazole-pyridine framework suggests a focus on kinase inhibition or nucleic acid interactions, diverging from the furan/thiazole-based analogs .
Data Table: Structural and Molecular Comparison
*Estimated based on structural similarity.
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
Both the target compound and its thiazole analog () possess hydrogen-bonding groups (pyrazole N-H, sulfanyl S). highlights that such motifs often form graph-set patterns (e.g., chains or rings) in crystals, influencing solubility and stability .
Pharmacological Considerations
- Lipophilicity : The thiazole analog’s higher logP (due to sulfur) may favor blood-brain barrier penetration, whereas the target compound’s furan could improve aqueous solubility for systemic delivery.
- Metabolic Stability : Fluorine in the 4-fluorophenylsulfanyl group (common to both compounds) reduces cytochrome P450-mediated metabolism, a feature amplified in the difluorinated analog from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
